molecular formula C18H15N3O4 B4519382 {[(1-oxo-2(1H)-phthalazinyl)acetyl]amino}(phenyl)acetic acid

{[(1-oxo-2(1H)-phthalazinyl)acetyl]amino}(phenyl)acetic acid

Cat. No.: B4519382
M. Wt: 337.3 g/mol
InChI Key: QKNFJCWXNHSFLA-UHFFFAOYSA-N
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Description

{[(1-oxo-2(1H)-phthalazinyl)acetyl]amino}(phenyl)acetic acid is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10625597 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Phthalazinyl derivatives have been synthesized and characterized for their potential applications in various fields. For example, novel phthalazinedione-based derivatives exhibit promising cytotoxic and antibacterial activities, suggesting their utility in developing new therapeutic agents (El Rayes et al., 2022).

Antioxidant and Enzymatic Inhibition

  • Some phthalazine derivatives are studied for their antioxidant properties and selective inhibitory effects on enzymes like xanthine oxidase, indicating their potential in managing oxidative stress and related disorders (Ikram et al., 2015).

Material Science Applications

  • Phthalazinyl and related compounds have applications in material science, such as the synthesis of oligoimides with unique properties suitable for high-temperature applications (Tsegelskaya et al., 2019).

Chemical Synthesis Techniques

  • The chemical compound's structural motifs are utilized in chemical synthesis techniques, such as the synthesis of amino acid-based phosphodiester linkage-containing cryptands, showcasing the versatility of these compounds in creating complex chemical structures (Oijen et al., 1994).

Catalytic Applications

  • Phthalazine derivatives have been explored for their role in catalytic reactions, highlighting their potential in facilitating chemical transformations with enhanced efficiency and selectivity (Uraguchi & Terada, 2004).

Biological Activity

  • Studies on novel series of phthalazine derivatives have evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (El-hashash et al., 2014).

Properties

IUPAC Name

2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-15(20-16(18(24)25)12-6-2-1-3-7-12)11-21-17(23)14-9-5-4-8-13(14)10-19-21/h1-10,16H,11H2,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFJCWXNHSFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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